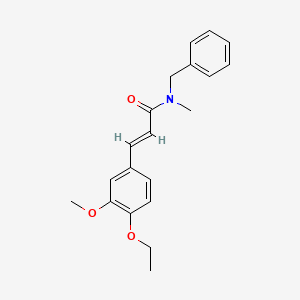
ethyl 2-((5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that contains several functional groups, including an ethyl group, a bromophenyl group, a trifluoromethylphenyl group, an imidazole group, and a thioacetate group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromophenyl and trifluoromethylphenyl groups are both aromatic rings, the imidazole group is a five-membered ring containing two nitrogen atoms, and the thioacetate group contains a sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. For example, the presence of the bromine atom and the trifluoromethyl group could make the compound quite dense and possibly volatile .Scientific Research Applications
Synthesis and Molecular Studies
Ethyl 2-((5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetate is a chemical compound that has been studied in the context of synthesizing novel compounds with potential applications in various fields. For example, Liu (2013) explored the synthesis of novel imidazo[1,2-a]pyrimidine compounds using a similar chemical structure (J. Liu, 2013). Additionally, the synthesis and characterization of celecoxib derivatives, which involve similar chemical groups, were investigated for their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties (Ş. Küçükgüzel et al., 2013).
Biological and Pharmacological Research
The compound and its derivatives have been studied for their biological activities. For instance, research by Rajkumar, Kamaraj, and Krishnasamy (2014) involved the synthesis of imidazole derivatives with notable antibacterial and antifungal activities (R. Rajkumar et al., 2014). Similarly, Allin et al. (2005) explored the use of related chemical structures in radical cyclisation reactions for synthesizing heterocycles with potential pharmacological applications (S. M. Allin et al., 2005).
Molecular and Crystal Structure Analysis
Studies have also been conducted to understand the molecular and crystal structures of compounds containing similar chemical moieties. For example, Estrada, Conde, and Márquez (1987) investigated the structure and molecular-packing analysis of a related compound (M. D. Estrada et al., 1987).
Synthesis of Novel Derivatives
The chemical compound has been used as a starting material or intermediate in the synthesis of various novel derivatives. Mohareb and Gamaan (2018) utilized a similar compound to synthesize derivatives with antitumor activities (R. Mohareb & M. S. Gamaan, 2018). Additionally, the synthesis of Nilotinib, an antitumor agent, involved a process where a compound with a similar structure was used as an intermediate (Wang Cong-zhan, 2009).
properties
IUPAC Name |
ethyl 2-[5-(4-bromophenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrF3N2O2S/c1-2-28-18(27)12-29-19-25-11-17(13-6-8-15(21)9-7-13)26(19)16-5-3-4-14(10-16)20(22,23)24/h3-11H,2,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNSERXRYVXHII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrF3N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2378011.png)
![6-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-isopentyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2378012.png)
![N-(4-chlorophenyl)-2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2378015.png)
![N-[2-(4-methoxyphenyl)ethyl]-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide](/img/structure/B2378016.png)

![3-phenyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B2378021.png)
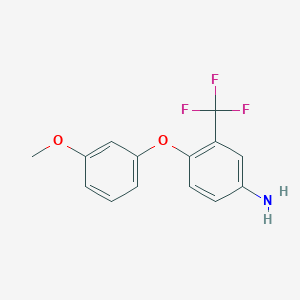
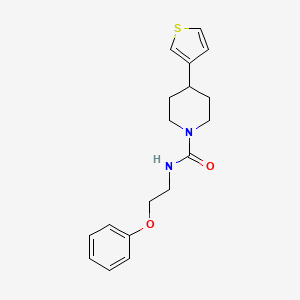
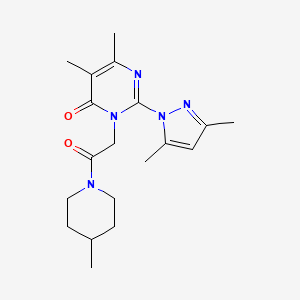

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2378029.png)
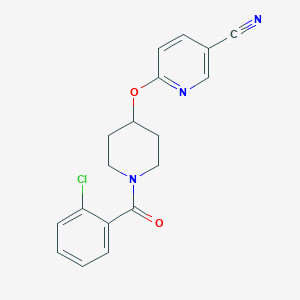
![2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2378031.png)
